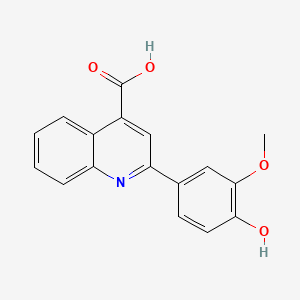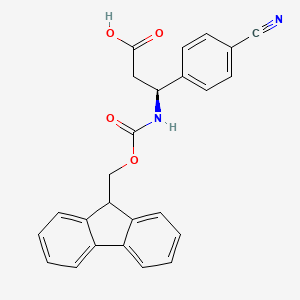![molecular formula C14H22N2O B2743154 1-[4-(Butan-2-yloxy)phenyl]piperazine CAS No. 1082381-12-1](/img/structure/B2743154.png)
1-[4-(Butan-2-yloxy)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Butan-2-yloxy)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in scientific research and as a synthetic intermediate .
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Butan-2-yloxyphenyl)piperazine is similar to that of other piperazine compounds, which are known to interact with the GABA (γ-aminobutyric acid) receptor . The GABA receptor plays a crucial role in the nervous system as it is responsible for inhibitory neurotransmission .
Mode of Action
1-(4-Butan-2-yloxyphenyl)piperazine, like other piperazine compounds, is thought to act as a GABA receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the GABA receptor can lead to an increase in inhibitory neurotransmission . This can result in effects such as muscle relaxation, sedative effects, and a decrease in anxiety .
Biochemical Pathways
GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its increased activity can lead to a decrease in neuronal excitability .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 1-(4-Butan-2-yloxyphenyl)piperazine’s action are likely to be related to its interaction with the GABA receptor. As a GABA receptor agonist, it can increase inhibitory neurotransmission, leading to effects such as muscle relaxation and a decrease in anxiety .
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of action of 1-(4-Butan-2-yloxyphenyl)piperazine is not well-documented in the literature. Piperazine derivatives are known to interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Butan-2-yloxyphenyl)piperazine in laboratory settings are not well-documented in the literature. Piperazine derivatives have been used in various scientific research studies, suggesting they may have observable effects over time .
Dosage Effects in Animal Models
The effects of 1-(4-Butan-2-yloxyphenyl)piperazine at different dosages in animal models are not well-documented in the literature. Piperazine derivatives have been used in various scientific research studies, suggesting they may have observable effects at different dosages .
Metabolic Pathways
The metabolic pathways involving 1-(4-Butan-2-yloxyphenyl)piperazine are not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic pathways .
Subcellular Localization
The subcellular localization of 1-(4-Butan-2-yloxyphenyl)piperazine is not well-documented in the literature. Piperazine derivatives are known to interact with various biomolecules, potentially influencing their subcellular localization .
Métodos De Preparación
The synthesis of 1-[4-(Butan-2-yloxy)phenyl]piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
1-[4-(Butan-2-yloxy)phenyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
1-[4-(Butan-2-yloxy)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Comparación Con Compuestos Similares
1-[4-(Butan-2-yloxy)phenyl]piperazine can be compared with other similar piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, potentially leading to unique pharmacological effects .
Propiedades
IUPAC Name |
1-(4-butan-2-yloxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-12(2)17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVPLZZDVNEWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)
![1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2743081.png)
![8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2743083.png)
![ethyl 5-(2,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)


![1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2743089.png)


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
